头孢噻吩

描述

头孢噻吩,也称为头孢噻吩,是一种第一代头孢菌素类抗生素。它对多种革兰氏阳性和革兰氏阴性细菌感染有效。头孢噻吩主要用于兽医学,特别是治疗泌乳牛的乳腺炎。 它是一种抑菌性抗生素,这意味着它抑制细菌的生长和繁殖,而不是直接杀死它们 .

科学研究应用

头孢噻吩在科学研究中有多种应用:

化学: 用作模型化合物来研究头孢菌素及其衍生物的反应性。

生物学: 用于研究细菌耐药机制和β-内酰胺类抗生素的功效。

医学: 关于头孢噻吩的研究集中在其药代动力学、药效学和超越兽医应用的潜在治疗用途。

工业: 用于开发抗生素的新制剂和递送方法

作用机制

头孢噻吩通过与位于细菌细胞壁内膜上的青霉素结合蛋白 (PBP) 结合发挥其抗菌作用。这些蛋白质对于细胞壁合成的最后阶段和重塑至关重要。 通过抑制 PBP,头孢噻吩破坏肽聚糖的合成,肽聚糖是细菌细胞壁的必需成分,导致细胞裂解和抑制细菌生长 .

生化分析

Biochemical Properties

Cefacetrile works by inhibiting bacterial cell wall synthesis . It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . The nature of these interactions involves the inhibition of the third and last stage of bacterial cell wall synthesis .

Cellular Effects

Cefacetrile has a significant impact on various types of cells and cellular processes. It influences cell function primarily through its action on bacterial cell wall synthesis . This action can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Cefacetrile involves the inhibition of bacterial cell wall synthesis. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Cefacetrile inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Temporal Effects in Laboratory Settings

Cefacetrile exhibits high activity against Gram-positive bacteria such as Staphylococci and Streptococci, in experimentally infected laboratory animals . It is less active against Gram-negative bacteria including E. coli, Klebsiella, and Salmonella spp

Dosage Effects in Animal Models

The effects of Cefacetrile vary with different dosages in animal models. For instance, in rats and rabbits given 14C-labelled Cefacetrile (50 mg/kg bw, intravenously or subcutaneously), the majority of the dose (80%) was recovered in urine within 4 hours post dose .

Metabolic Pathways

It is known that Cefacetrile is rapidly and almost exclusively excreted via the urine .

Transport and Distribution

Cefacetrile is characterized by low body distribution (Vd of 0.2 to 0.5L/.kg) . It attains high serum levels and is excreted quickly via the urine .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the vicinity of the bacterial cell wall where it can interact with penicillin-binding proteins (PBPs) to inhibit cell wall synthesis .

准备方法

合成路线和反应条件

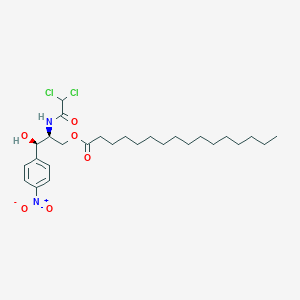

头孢噻吩是由7-氨基头孢烷酸(7-ACA)与氰基乙酰氯在三丁胺等碱的存在下反应合成的。 该反应通常在有机溶剂中于受控温度条件下进行,以确保中间体和最终产物的稳定性 .

工业生产方法

在工业环境中,头孢噻吩的生产涉及使用类似于实验室合成中的方法进行大规模合成,但经过优化以提高效率和产量。该过程包括严格的纯化步骤,以确保最终产品符合药用标准。 结晶、过滤和色谱等技术通常用于纯化头孢噻吩 .

化学反应分析

反应类型

头孢噻吩会经历几种类型的化学反应,包括:

水解: 头孢噻吩中的酯键和酰胺键可以在酸性或碱性条件下水解,导致分子分解。

氧化和还原: 虽然头孢噻吩本身通常不参与氧化还原反应,但其稳定性可能会受到氧化环境的影响。

取代: 头孢噻吩中的氰基可以参与亲核取代反应,尽管这在生物学环境中并不常见。

常用试剂和条件

水解: 酸性或碱性溶液,通常在高温下。

氧化: 氧化剂,如过氧化氢或分子氧。

取代: 亲核试剂,如胺或硫醇,在温和条件下。

主要形成的产物

水解: 导致形成 7-氨基头孢烷酸和氰基乙酸衍生物。

氧化: 根据条件,可能会导致形成亚砜或砜。

取代: 根据所用亲核试剂的不同,产生各种取代的衍生物。

相似化合物的比较

头孢噻吩与其他第一代头孢菌素类似,如头孢噻吩和头孢唑啉。 它具有独特的特性,使其在兽医应用中特别有效:

头孢噻吩: 另一种第一代头孢菌素,具有类似的活性谱,但药代动力学特性不同。

头孢唑啉: 以其肾毒性而闻名,这限制了其与头孢噻吩相比的用途。

头孢噻吩独特的氰基提供了独特的化学反应性和稳定性,使其成为特定环境中宝贵的抗生素 .

如果您还有其他问题或需要更多详细信息,请随时提出!

属性

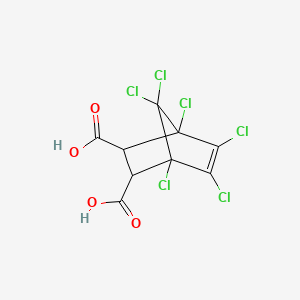

IUPAC Name |

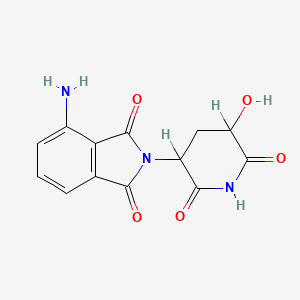

(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O6S/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21)/t9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYMAQUWDLIUPV-BXKDBHETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022779 | |

| Record name | Cephacetrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefacetrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.43e+00 g/L | |

| Record name | Cefacetrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

In vitro tests demonstrate that the bactericidal action of cephalosporins results from inhibition of cell wall synthesis. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. | |

| Record name | Cefacetrile | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10206-21-0 | |

| Record name | Cefacetrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10206-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefacetrile [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010206210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefacetrile | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephacetrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefacetrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHACETRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDM21QQ344 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefacetrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-170 | |

| Record name | Cefacetrile | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cephacetrile, a first-generation cephalosporin antibiotic, targets bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). [, , ] This inhibition disrupts the formation of peptidoglycan, a crucial component of the bacterial cell wall, ultimately leading to cell lysis and bacterial death.

A: Cephacetrile has the molecular formula C16H16N4O5S and a molecular weight of 376.40 g/mol. []

A: While specific spectroscopic data is not extensively discussed in the provided research, high-performance liquid chromatography (HPLC) methods have been developed for the characterization and quantification of Cephacetrile. []

A: Research indicates that Cephacetrile sodium injection exhibited compatibility issues with certain additives in 5% glucose solution. Specifically, Kanamycin sulfate, Vistamycin, Futraful, Diamox, Neophyllin, Meylon, Stronger Neo Minophagen C, Proteamin 12X, 5-FU, and Urokinase were found to accelerate Cephacetrile degradation. []

ANone: Cephacetrile itself is not known to possess catalytic properties. Its primary function is as an antibiotic targeting bacterial PBPs.

ANone: The provided research does not delve into computational chemistry or modeling studies conducted on Cephacetrile.

A: Research suggests that encapsulated forms of Cephacetrile, when suspended in specific oil bases, demonstrate sustained release properties. These formulations maintain constant drug concentrations for extended periods compared to conventional formulations, indicating improved stability and prolonged release. []

ANone: The provided research predates contemporary SHE (Safety, Health, and Environment) regulations. Hence, specific details on current SHE compliance for Cephacetrile are not discussed.

A: Studies in various animal models, including rats, rabbits, and cows, show that Cephacetrile is rapidly absorbed after intramuscular injection, reaching peak plasma levels within 20-60 minutes. [, ] It exhibits limited penetration into the brain and normal milk but achieves therapeutic concentrations in inflammatory exudates and synovial fluid. [, , , ]

A: Cephacetrile is primarily metabolized to its active metabolite, desacetylcephacetrile. [] Both the parent compound and its metabolite are predominantly excreted in the urine. [, ] The half-life of Cephacetrile is approximately 1-1.5 hours in individuals with normal renal function but can be significantly prolonged in patients with renal impairment. [, , ]

A: Cephacetrile has been studied for the treatment of various infections, including respiratory tract infections, urinary tract infections, skin and soft tissue infections, and pelvic inflammatory disease. [, , ] Studies suggest efficacy in treating these infections, although its overall clinical utility compared to other cephalosporins requires further investigation. []

A: Resistance to Cephacetrile can arise from several mechanisms, primarily the production of beta-lactamases, enzymes that hydrolyze the beta-lactam ring of cephalosporins. [, ] Reduced outer membrane permeability and efflux pumps can also contribute to resistance. []

A: Cross-resistance is a concern with beta-lactam antibiotics. While not extensively discussed in the provided research for Cephacetrile, it's likely that strains resistant to Cephacetrile may exhibit cross-resistance to other cephalosporins, especially those within the same generation. []

ANone: The provided research focuses primarily on the pharmacokinetic properties and antibacterial efficacy of Cephacetrile. Specific drug delivery and targeting strategies are not explored.

ANone: The provided research does not delve into the use of biomarkers for predicting Cephacetrile efficacy or monitoring treatment response.

A: Researchers have utilized various analytical techniques to determine Cephacetrile concentrations in different matrices. These include high-performance liquid chromatography (HPLC) [], microbiological assays [], and thin-layer chromatography (TLC). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。